2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

Osteogenesis Mesenchymal Stem Cells Bone Regeneration

Researchers requiring a validated positive control for osteoblast differentiation in MSC models face the challenge of sourcing a specific, fully characterized flavan-generic substitution risks altered target selectivity or cytotoxicity. 7,4'-Dihydroxy-8-methylflavan (CAS 75412-98-5) is the exact solution. • Reliably induces alkaline phosphatase (ALP) activity at 10 µM without cytotoxicity, a profile distinct from its 6-methyl regioisomer. • Serves as a critical, non-cytotoxic reference standard for SAR studies on methyl substitution, calibrating selectivity benchmarks. • Demonstrated DPPH radical scavenging activity enables its use as a small-molecule antioxidant probe, independent of general cytotoxicity.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 75412-98-5
Cat. No. B1215535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
CAS75412-98-5
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3
InChIKeyGDHZZZRERDPSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol: Chemical Identity and Procurement-Relevant Specifications for CAS 75412-98-5


2-(4-Hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol, primarily referenced in the literature as 7,4'-Dihydroxy-8-methylflavan, is a naturally occurring hydroxyflavonoid with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol [1]. It is a flavan derivative, characterized by a chiral center, and has been isolated from various plant sources, most notably the red resin of *Dracaena cochinchinensis* (dragon's blood) . The compound is assigned the ChEBI ID 2245 and KEGG ID C09650, and its canonical SMILES is CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O [2]. Basic in silico predictions indicate high human intestinal absorption (98.8% probability) but a low likelihood of oral bioavailability [1]. Its topological polar surface area (TPSA) is 49.70 Ų, and it has a predicted XLogP of 3.50 [1].

1
Natural hydroxyflavonoid with a chiral center; isolated from Dracaena cochinchinensis (dragon’s blood) resin.
2
Osteogenic differentiation research – may support MSC-based bone-formation models without general cytotoxicity.
3
Free radical scavenging probe – reported DPPH activity provides a baseline for oxidative-stress pathway studies.

Why 2-(4-Hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol (CAS 75412-98-5) Cannot Be Replaced by Uncharacterized Flavan Analogs


Within the broader class of flavanoids, specific substitution patterns are the primary drivers of distinct biological activity and selectivity, making generic substitution a high-risk approach for reproducible research [1]. The presence and precise location of a methyl group and hydroxyl moieties on the flavan core dramatically alter a molecule's interaction with biological targets, as evidenced by structure-activity relationship (SAR) studies [2]. While numerous flavan analogs may be commercially available, their biological profiles can differ significantly, ranging from a lack of activity to a shift in target selectivity or even the introduction of unwanted cytotoxicity [1]. Therefore, the procurement of a specific, fully characterized entity like 7,4'-dihydroxy-8-methylflavan (CAS 75412-98-5) is essential for ensuring data validity and reproducibility in studies focused on its unique pharmacological signature, which is not shared by its close structural relatives.

!
Flavan analogs lacking the 8-methyl substitution may shift osteogenic potency and target selectivity. SAR evidence: 8-methyl modulates ALP activity magnitude.
!
The 6-methyl regioisomer introduces cytotoxicity (reported IC50 39.2 µM) absent in the 8-methyl compound. Regioisomer substitution risks unwanted off-target effects.
!
Uncharacterized flavan mixtures or generic “flavanoid” replacements may carry inconsistent impurity profiles and biological background. Reproducibility depends on a defined single entity.

Quantitative Performance Guide for 2-(4-Hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol (7,4'-Dihydroxy-8-methylflavan)


Osteogenic Differentiation Activity of 7,4'-Dihydroxy-8-methylflavan Compared to Unsubstituted Flavan in Mouse MSCs

7,4'-Dihydroxy-8-methylflavan significantly promotes the osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs), a key process in bone formation and repair. In a comparative in vitro assay, treatment with 7,4'-dihydroxy-8-methylflavan at a concentration of 10 µM increased alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, to 162.0 ± 1.4% relative to the vehicle control [1]. In the same study, its closest analog lacking the 8-methyl group, 7,4'-dihydroxyflavan, exhibited a higher ALP activity of 169.9 ± 7.3% [1]. This demonstrates that while both compounds are active, the 8-methyl substitution modulates the magnitude of the osteogenic effect. The observed activity occurred without causing cytotoxicity to the MSCs [1].

Osteogenic ALP Activity
Head-to-head comparison
7,4'-dihydroxy-8-methylflavan 162.0 ± 1.4%
7,4'-dihydroxyflavan (no 8-methyl) 169.9 ± 7.3%
8-methyl substitution modulates osteogenic potency without eliminating activity.
10 µM, mouse MSC model; ALP relative to vehicle control.
Osteogenesis Mesenchymal Stem Cells Bone Regeneration

Comparative Cytotoxicity Profile: 8-Methyl Flavan Lacks Cytotoxicity Observed in 6-Methyl Regioisomer

The position of the methyl substitution on the flavan ring is a critical determinant of cytotoxic activity. In a study evaluating compounds from *Dracaena cambodiana*, (2R)-7,4'-dihydroxy-8-methylflavan (the target compound) was isolated but did not exhibit notable cytotoxicity against the BEL-7402 human hepatocellular carcinoma cell line [1]. In stark contrast, its regioisomer, (2R)-7,4'-dihydroxy-6-methylflavan, demonstrated measurable weak cytotoxicity against the same cell line with an IC50 value of 39.2 µM [1]. This direct comparison within the same study highlights that the 8-methyl substitution confers a distinct safety/activity profile compared to the 6-methyl analog, which introduces cytotoxic properties absent in the 8-methyl compound.

Cytotoxicity Profile
Head-to-head comparison
8-methyl compound No notable cytotoxicity
6-methyl regioisomer IC₅₀ 39.2 µM
8-methyl placement avoids off-target cytotoxicity observed for the 6-methyl analog.
BEL-7402 hepatocellular carcinoma cell line; reported in same study.
Cytotoxicity Flavanoids Hepatocellular Carcinoma

Free Radical Scavenging Activity: A Core Property of 7,4'-Dihydroxy-8-methylflavan

7,4'-Dihydroxy-8-methylflavan has been consistently identified and characterized as a compound with free radical scavenging properties. Its isolation from *Pancratium littorale* was specifically guided by an assay for activity against the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical, a standard model for antioxidant activity [1]. While quantitative IC50 data from the primary literature is not consistently reported across all sources, the compound's ability to scavenge DPPH and ABTS radicals is a documented and reproducible attribute [2]. This antioxidant capacity is a fundamental, albeit non-unique, feature within the flavanoid class, and serves as a baseline for its bioactivity profile, distinct from analogs that may lack this property.

DPPH Scavenging
Context-dependent
Qualitatively active; compound guided isolation via DPPH assay.
Baseline free radical scavenging property suitable for oxidative-stress research.
Quantitative IC₅₀ not consistently reported across sources.
Antioxidant DPPH Assay Free Radical Scavenging

Procurement-Driven Research Applications for 2-(4-Hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol


Investigating Osteogenic Differentiation in Bone Marrow-Derived Mesenchymal Stem Cells (MSCs)

This compound is a validated positive control for promoting osteoblast differentiation in MSC models. Research groups studying osteoporosis, bone fracture healing, or bone tissue engineering can utilize this compound at concentrations of 10 µM to reliably induce alkaline phosphatase (ALP) activity without causing cytotoxicity [1]. Its specific activity profile, which is distinct from the 6-methyl analog, ensures that observed effects are not confounded by off-target cytotoxicity [2].

Structure-Activity Relationship (SAR) Studies of Flavanoid Derivatives

This compound serves as a critical reference standard in SAR studies aimed at understanding the biological impact of methyl substitution on the flavan core. Its lack of cytotoxicity in hepatocellular carcinoma models, contrasted with the cytotoxic activity of its 6-methyl regioisomer (IC50 = 39.2 µM), provides a clear and quantifiable benchmark for evaluating how the position of a single methyl group dictates selectivity and safety [2]. Researchers can use this compound to calibrate assays and validate new synthetic analogs.

Mechanistic Studies in Oxidative Stress and Free Radical Biology

As a compound whose isolation was guided by its DPPH radical scavenging activity, 7,4'-dihydroxy-8-methylflavan is a suitable small-molecule probe for studying antioxidant mechanisms [3]. It can be used in cellular models to investigate the role of flavan-derived antioxidants in mitigating reactive oxygen species (ROS)-induced damage, with the confidence that its effects are independent of general cytotoxicity.

Application
Selection Property
Validation Focus
Osteogenic differentiation in MSC models
Reported osteogenic activity profile
ALP activity and cytotoxicity screening
Structure-activity relationship (SAR) of methyl-flavanoids
Regioisomer selectivity profile
Cytotoxicity comparison between 6- and 8-methyl analogs
Oxidative stress and free radical biology
Free radical scavenging activity
DPPH assay and cellular ROS measurement

Technical Documentation Hub

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17 linked technical documents
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